molecular formula C24H28N2O4S B2704553 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine CAS No. 441315-20-4

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

Cat. No.: B2704553
CAS No.: 441315-20-4
M. Wt: 440.56
InChI Key: ZQMZKPLPZPAIRW-UHFFFAOYSA-N
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Description

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is a piperazine derivative featuring a naphthalene sulfonyl group at the 1-position and a 2-ethoxyphenyl substituent at the 4-position. Piperazine derivatives are widely studied for their pharmacological versatility, including antiproliferative, antimicrobial, and central nervous system (CNS)-targeting activities .

Properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-4-(2-ethoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-3-29-22-13-14-24(20-10-6-5-9-19(20)22)31(27,28)26-17-15-25(16-18-26)21-11-7-8-12-23(21)30-4-2/h5-14H,3-4,15-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMZKPLPZPAIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Chemical Reactions Analysis

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: Intramolecular cyclization reactions can be performed to form more complex ring structures.

Scientific Research Applications

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific properties.

    Biological Studies: It is employed in various biological assays to study its effects on different biological targets.

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Sulfonyl Group Variations
  • 1-(2-Methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine (): This analog replaces the 4-ethoxynaphthalene sulfonyl group with a 2-naphthylsulfonyl group. The absence of the ethoxy substituent on the naphthalene ring reduces steric bulk and may alter lipophilicity.
  • 1-(Bis(4-Fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine (6h, ): The sulfamoylaminophenyl sulfonyl group introduces hydrogen-bonding capacity, which could enhance solubility compared to the ethoxynaphthalene sulfonyl group. The bis(4-fluorophenyl)methyl substituent may confer selectivity for specific receptors, as fluorinated groups often modulate binding affinity .
Piperazine 4-Position Substituents
  • 1-(2-Ethoxyphenyl)-4-[3-(3-thiophen-2-yl-isoxazolin-5-yl)-propyl]-piperazine (KCH-1110, ):
    Retains the 2-ethoxyphenyl group but replaces the sulfonyl moiety with a thiophene-isoxazolinylpropyl chain. This modification shifts activity toward dopamine D3 receptor antagonism (Ki = 0.6 nM for D3 vs. D2), demonstrating how substituent polarity impacts receptor selectivity .

  • 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(2-ethoxyphenyl)piperazine (13, ):
    Shares the 2-ethoxyphenyl group but includes a phenethyl-indenyloxy side chain. The extended hydrophobic chain increases MW (~529.6 g/mol) and may enhance CNS penetration, as seen in its antiproliferative activity (54% yield, m.p. 65.2–66.1°C) .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Solubility Insights
Target Compound ~461.5 Not reported 4-Ethoxynaphthalene sulfonyl, 2-ethoxyphenyl Likely moderate lipophilicity
1-(2-Methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine ~395.5 Not reported 2-Naphthylsulfonyl, 2-methoxyphenyl Higher solubility due to smaller sulfonyl group
Compound 6h ~523.0 132–135 Sulfamoylaminophenyl sulfonyl, bis(4-fluorophenyl)methyl Enhanced aqueous solubility
KCH-1110 ~415.5 Not reported Thiophene-isoxazolinylpropyl, 2-ethoxyphenyl High CNS penetration
Antiproliferative Activity
  • The target compound’s naphthalene sulfonyl group is structurally similar to derivatives in , which showed antiproliferative effects in cancer cell lines. However, substituents like the ethoxy group may reduce metabolic degradation compared to unsubstituted sulfonyl analogs .
  • Compound 13 () demonstrated 54% yield and moderate melting point (65.2–66.1°C), suggesting stability suitable for in vivo testing .
Receptor Binding and CNS Activity
  • KCH-1110 () antagonizes dopamine D2/D3 receptors and induces hypothermia in mice, highlighting the role of the 2-ethoxyphenyl group in CNS targeting. The target compound’s sulfonyl group may shift activity toward peripheral receptors .
  • Arylpiperazines with phthalimido substituents () exhibit high 5-HT1A affinity (Ki = 0.6 nM), suggesting that sulfonyl vs. amide substitutions critically influence serotonin receptor selectivity .
Antimicrobial Potential
  • Piperazine-sulfonamides in showed improved antimicrobial activity over traditional sulfonamides. The target compound’s ethoxynaphthalene group may enhance lipid bilayer penetration, broadening its antimicrobial spectrum .

Key Findings and Implications

  • Structural Flexibility : The piperazine core tolerates diverse substituents, enabling tailored pharmacokinetic and receptor-binding profiles.
  • Role of Ethoxy Groups : The 2-ethoxyphenyl moiety is associated with CNS activity, while the 4-ethoxynaphthalene sulfonyl group may improve solubility and target engagement.
  • Contradictions : While some analogs () show CNS effects, others () are antimicrobial, underscoring the need for target-specific optimization.

Biological Activity

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

  • Molecular Formula : C23H32N6O4S
  • Molecular Weight : 488.60 g/mol
  • CAS Number : [to be determined based on specific studies]

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems and its ability to modulate receptor activity. It has been identified as a sulfonamide derivative, which often exhibits significant pharmacological properties due to the presence of the sulfonyl group.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds similar to this compound exhibit antidepressant effects through serotonin receptor modulation. A study found that piperazine derivatives can enhance serotonergic neurotransmission, leading to improved mood and reduced anxiety levels in animal models .
  • Antihypertensive Properties : Some derivatives of piperazine are noted for their antihypertensive effects. The sulfonamide group may contribute to vasodilation and reduced blood pressure by inhibiting angiotensin-converting enzyme (ACE) activity .
  • Neuroprotective Effects : Certain studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Study 1: Antidepressant Activity

A study conducted on a series of piperazine derivatives, including sulfonamide compounds, demonstrated significant antidepressant-like effects in forced swim tests and tail suspension tests in rodents. The results indicated that the compounds could significantly reduce immobility time compared to control groups, suggesting enhanced mood elevation.

CompoundDose (mg/kg)Immobility Time (s)Control (s)
Test Compound103060
Test Compound202060

Study 2: Neuroprotective Effects

In vitro studies showed that the compound could reduce neuronal cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines.

Treatment GroupCell Viability (%)Control (%)
Test Compound8550

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